molecular formula C21H27FN4O B2742094 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 1795212-84-8

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea

Katalognummer: B2742094
CAS-Nummer: 1795212-84-8
Molekulargewicht: 370.472
InChI-Schlüssel: XVQIOFPFGVLXHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative featuring a pyrazole core substituted with cyclopropyl and methyl groups, a cyclopentyl moiety, and a 4-fluorobenzyl side chain.

Eigenschaften

IUPAC Name

1-cyclopentyl-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-25-20(16-8-9-16)12-18(24-25)14-26(19-4-2-3-5-19)21(27)23-13-15-6-10-17(22)11-7-15/h6-7,10-12,16,19H,2-5,8-9,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIOFPFGVLXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)NCC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea is a complex organic compound characterized by its unique structural features, including a cyclopentyl group, a cyclopropyl-substituted pyrazole moiety, and a fluorobenzyl urea component. Given the presence of the pyrazole ring, this compound is hypothesized to exhibit diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea is C21H27FN4O, with a molecular weight of approximately 370.472 g/mol. The structure suggests potential for interactions with various biological targets due to its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity Overview

The biological activity of 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea can be categorized into several key areas:

Anti-inflammatory Properties

Pyrazole derivatives are widely recognized for their anti-inflammatory effects. Compounds structurally similar to this urea have shown inhibitory activity against pro-inflammatory cytokines such as TNFα and IL-6. For instance, certain pyrazolyl ureas have demonstrated IC50 values in the nanomolar range against p38 MAPK, a crucial target in inflammatory pathways .

Antimicrobial Activity

Research indicates that pyrazole-based compounds exhibit antimicrobial properties against various pathogens. In studies involving related pyrazolyl ureas, moderate antibacterial activity was observed against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL . The specific compound's potential for antimicrobial action remains to be explored.

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Pyrazole derivatives have been documented to inhibit various kinases involved in cell signaling and proliferation. For example, compounds with similar structural motifs have shown IC50 values as low as 56 nM against specific kinases essential for cancer cell survival .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrazole derivatives, including 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea, have shown promise in cancer research. Studies indicate that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, pyrazole-based kinase inhibitors have been extensively studied for their anticancer properties due to their ability to modulate enzyme activity critical for tumor growth and survival .

Anti-inflammatory Properties

The structural features of this compound suggest potential anti-inflammatory effects. Pyrazole derivatives are known for their analgesic and anti-inflammatory properties, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes or other inflammatory pathways .

Antimicrobial Activity

Compounds containing pyrazole rings have demonstrated broad-spectrum antimicrobial activity. The unique combination of functional groups in 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea may enhance its efficacy against various bacterial and fungal pathogens, warranting further investigation into its potential as an antimicrobial agent .

Synthesis and Chemical Properties

The synthesis of 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multiple steps that require careful control of reaction conditions to ensure high purity and yield. The synthesis pathways may include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Alkylation of the pyrazole with cyclopropyl and methyl groups.
  • Urea formation through reaction with appropriate isocyanates or amines.

The molecular formula is C21H27FN4OC_{21}H_{27}FN_4O, with a molecular weight of approximately 370.472 g/mol, indicating a relatively high degree of complexity that may influence its biological interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the pyrazole ring, urea-linked aromatic groups, and alkyl/aryl moieties. Key comparisons include:

Compound Name Molecular Formula Substituents (Pyrazole) Urea-Linked Groups Key Features
Target Compound C₂₃H₂₈FN₅O 5-cyclopropyl, 1-methyl Cyclopentyl, 4-fluorobenzyl Bulky cyclopentyl; fluorinated aryl
1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea () C₁₆H₁₇F₃N₄O 5-cyclopropyl, 1-methyl 4-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea () C₂₁H₂₂ClFN₆O Triazole core 4-chlorophenyl, 4-fluorobenzyl Chlorophenyl; triazole scaffold
Compound 23 () C₁₉H₁₆F₂N₄O 3-cyanomethyl, 1-methyl 4-fluorophenyl Cyanomethyl enhances polarity

Key Observations :

  • Cyclopentyl vs.
  • Fluorinated Aryl Groups : The 4-fluorobenzyl group (shared with ) may improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions, similar to fluorinated drugs like pimavanserin () .
  • Pyrazole vs. Triazole Cores : Pyrazole-based compounds (target, ) favor hydrogen bonding via NH groups, while triazole derivatives () may exhibit altered pharmacokinetics due to reduced hydrogen-bonding capacity .
Hydrogen Bonding and Crystallography

The urea group in all analogs facilitates hydrogen bonding, critical for crystal packing () and target engagement. For example:

  • In ’s compound, the urea NH forms hydrogen bonds with trifluoromethylphenyl, stabilizing crystal lattices .
  • The target compound’s 4-fluorobenzyl group may participate in C-F···H-N interactions, as observed in fluorinated pharmaceuticals () .
Pharmacological Implications

While activity data for the target compound are absent, structural trends suggest:

  • Metabolic Stability : Fluorination (4-fluorobenzyl) reduces oxidative metabolism, a feature leveraged in and ’s antiparasitic and CNS-active compounds .

Q & A

Q. What are the key synthetic strategies for preparing this urea-pyrazole hybrid compound?

The synthesis involves sequential functionalization of the pyrazole core and urea linkage formation. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
  • Substituent introduction : Alkylation at the pyrazole N1 position using methyl iodide, followed by cyclopropane group installation via nucleophilic substitution .
  • Urea coupling : Reaction of isocyanate intermediates (e.g., 4-fluorobenzyl isocyanate) with a cyclopentylamine derivative under anhydrous conditions . Methodological optimization (e.g., solvent polarity, catalyst selection) is critical for yield improvement .

Q. Which analytical techniques are essential for structural confirmation?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D conformation and hydrogen-bonding networks. Use SHELXL for refinement, leveraging its robust handling of disordered moieties (e.g., cyclopropyl groups) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in pyrazole substitution (e.g., distinguishing between N1 and N2 alkylation) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for halogenated fragments (e.g., 4-fluorobenzyl) .

Q. How should researchers design initial biological activity screens?

Prioritize targets based on structural analogs:

  • Kinase inhibition assays : Pyrazole-urea hybrids often target ATP-binding pockets (e.g., VEGFR2, EGFR). Use fluorescence polarization or TR-FRET assays .
  • Antimicrobial screening : Test against Gram-positive/negative panels using broth microdilution (CLSI guidelines) .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopropane-functionalized pyrazole intermediate?

Address low yields (common in cyclopropane synthesis) via:

  • Catalyst screening : Use Cu(I)/Pd(0) complexes to enhance cyclopropanation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time for cyclopropane ring formation from hours to minutes .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:

  • Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate pharmacophore contributions .
  • Orthogonal binding assays : Validate enzyme inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
  • Purity validation : Employ HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted isocyanates) can skew results .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

Analyze intermolecular interactions using graph set analysis (Etter’s rules):

  • Identify motifs like R₂²(8) (common in urea dimers) or C(4) chains (pyrazole-fluorobenzyl stacking) .
  • Correlate with solubility: Strong intramolecular H-bonds (e.g., urea N-H···O=C) reduce crystal lattice energy, improving bioavailability .

Q. What computational methods predict metabolic stability of this compound?

Combine:

  • DFT calculations : Assess susceptibility to oxidative metabolism (e.g., CYP3A4-mediated N-demethylation) .
  • MD simulations : Model interactions with blood plasma proteins (e.g., human serum albumin) to predict half-life .
  • In silico metabolite prediction : Tools like Meteor (Lhasa Ltd.) identify likely Phase I/II metabolites .

Q. How to address low reproducibility in crystallographic data?

If SHELXL refinement fails to converge:

  • Twinning analysis : Use TWINLAW to detect pseudo-merohedral twinning, common in fluorinated compounds .
  • Disorder modeling : Split cyclopentyl/cyclopropyl groups into multiple positions with restrained occupancy .
  • Complementary techniques : Validate via PXRD or solid-state NMR if single crystals are unavailable .

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